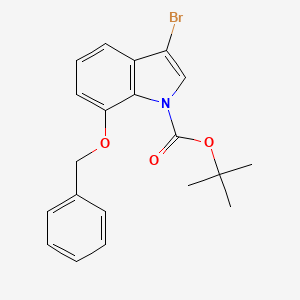

1-Boc-7-Benzyloxy-3-bromoindole

Description

Significance of Indole (B1671886) Core Structures in Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic chemistry. goettingen-research-online.decreative-proteomics.com This structural motif is not only prevalent in a vast array of naturally occurring compounds but also serves as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Its presence in the essential amino acid tryptophan underscores its fundamental role in biological processes, serving as a precursor to neurotransmitters like serotonin (B10506) and hormones such as melatonin. nih.govwikipedia.org In the realm of synthetic chemistry, the indole framework provides a versatile platform for the construction of complex molecules, including alkaloids, pharmaceuticals, and organic materials. goettingen-research-online.de The electron-rich nature of the pyrrole ring makes the indole nucleus highly reactive towards electrophilic substitution, primarily at the C3 position, offering a gateway for diverse functionalization. wikipedia.orgquora.com

The inherent reactivity of the indole core, coupled with its widespread biological significance, has driven the development of numerous synthetic methodologies aimed at its construction and derivatization. mdpi.com These methods allow chemists to introduce a wide variety of substituents onto the indole ring system, thereby modulating its electronic properties, steric profile, and biological activity. nih.gov This has led to the discovery of numerous indole-containing compounds with applications ranging from anti-cancer agents to materials for organic electronics. goettingen-research-online.denih.gov

Strategic Utility of N-Protecting Groups and Halogenation in Indole Functionalization

To harness the full synthetic potential of the indole nucleus, chemists often employ strategic modifications, such as the introduction of protecting groups on the nitrogen atom and halogen atoms at specific positions on the ring. These modifications are crucial for controlling the reactivity and regioselectivity of subsequent transformations.

The protection of the indole nitrogen is a common and often necessary strategy in multi-step syntheses. mdpi.org The acidic nature of the N-H proton can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. Among the plethora of N-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its utility and versatility. mdpi.orgorganic-chemistry.org

The N-Boc group offers several advantages in indole chemistry:

Stability and Orthogonality: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other positions of the indole ring. organic-chemistry.org Its acid-labile nature provides a convenient method for deprotection under mild conditions, often with trifluoroacetic acid (TFA), which is orthogonal to many other protecting groups. rsc.org

Modulation of Reactivity: The electron-withdrawing nature of the Boc group decreases the electron density of the pyrrole ring, which can influence the regioselectivity of certain reactions. For instance, it can facilitate reactions at the C2 position, which is typically less reactive than the C3 position in unprotected indoles. nih.govresearchgate.net

Directing Group Capabilities: In some cases, the Boc group can act as a directing group, influencing the site of metallation or other C-H functionalization reactions. nih.gov

The use of the N-Boc group is a well-established strategy that provides chemists with a powerful tool for controlling the outcome of synthetic transformations involving indoles, enabling the construction of complex and highly functionalized molecules. organic-chemistry.orgresearchgate.net

| Property | Description |

| Chemical Formula | C5H9O2 |

| Introduction | Typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and a base. organic-chemistry.org |

| Cleavage Conditions | Cleaved under acidic conditions (e.g., TFA, HCl). rsc.org |

| Stability | Stable to most bases, nucleophiles, and reducing agents. organic-chemistry.org |

Halogenation of the indole ring is a powerful strategy for introducing a versatile synthetic handle that can be further elaborated through a variety of cross-coupling reactions. chim.it Bromination at the C3 position is particularly advantageous due to the high reactivity of this position towards electrophilic substitution. quora.com The resulting 3-bromoindole derivatives are valuable intermediates in organic synthesis. mdpi.com

The C3-bromo substituent serves as a linchpin for the formation of new carbon-carbon and carbon-heteroatom bonds. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. mdpi.com

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Cyanation: Reaction with cyanide sources to introduce a nitrile group. mdpi.com

This versatility makes 3-bromoindoles highly sought-after building blocks for the synthesis of complex natural products, pharmaceuticals, and functional materials. researchgate.net The ability to introduce a wide range of substituents at the C3 position with high efficiency and selectivity is a testament to the synthetic power of this functional group.

Substitution at the C7 position of the indole ring can be challenging due to the inherent reactivity of the pyrrole ring, which favors functionalization at the C2 and C3 positions. rsc.org However, the introduction of substituents at C7 is of significant interest as it can profoundly influence the biological activity and physical properties of the resulting indole derivatives. rsc.orgnih.gov The benzyloxy group is a commonly employed substituent at this position.

The presence of a benzyloxy group at C7 can have several effects:

Steric Hindrance: The bulky benzyloxy group can sterically hinder the approach of reagents to the N1 and C7 positions, potentially influencing the regioselectivity of subsequent reactions.

Electronic Effects: The oxygen atom of the benzyloxy group is electron-donating through resonance, which can increase the electron density of the benzene ring of the indole nucleus. This can affect the reactivity of the ring towards electrophilic aromatic substitution.

Directing Group Potential: In some cases, the benzyloxy group can act as a directing group in metallation reactions, facilitating functionalization at the C6 position.

Synthetic Handle: The benzyl (B1604629) group can be removed under hydrogenolysis conditions, revealing a hydroxyl group at the C7 position. This hydroxyl group can then be further functionalized, providing another avenue for molecular diversification. chemrxiv.org

The strategic placement of a benzyloxy group at C7 allows for fine-tuning of the indole's properties and provides a handle for further synthetic transformations, making it a valuable tool in the design and synthesis of complex indole-containing molecules. nih.govresearchgate.net

Overview of 1-Boc-7-Benzyloxy-3-bromoindole as a Versatile Intermediate

The compound this compound represents a highly versatile and strategically designed intermediate in advanced organic synthesis. It synergistically combines the key features discussed above: the N-Boc protecting group for controlled reactivity, the C3-bromo substituent as a versatile synthetic handle, and the C7-benzyloxy moiety for modulating the electronic and steric properties of the indole core.

This trifunctionalized indole serves as a powerful building block for the construction of a wide range of complex molecular architectures. The orthogonal nature of the protecting groups and the reactive handle allows for a stepwise and controlled elaboration of the indole scaffold. For example, the C3-bromo group can be used in a cross-coupling reaction to introduce a key fragment, followed by deprotection of the N-Boc group and subsequent functionalization of the nitrogen atom. The C7-benzyloxy group can be retained throughout the synthesis or removed at a later stage to reveal a hydroxyl group for further modification.

The strategic combination of these three functional groups in a single molecule makes this compound an invaluable tool for synthetic chemists engaged in the discovery and development of new pharmaceuticals, agrochemicals, and materials.

| Property | Value | Reference |

| CAS Number | 914349-40-9 | chemicalbook.com |

| Molecular Formula | C21H21BrNO3 | |

| Molecular Weight | 415.30 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKQYAKUPQJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660100 | |

| Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-40-9 | |

| Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 7 Benzyloxy 3 Bromoindole

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. princeton.edu For 1-Boc-7-benzyloxy-3-bromoindole, the key disconnections involve the carbon-bromine bond, the nitrogen-carbonyl bond of the Boc group, and the ether linkage of the benzyloxy group.

The primary retrosynthetic disconnections for this compound are:

C3-Br bond: This disconnection points to a late-stage bromination of a 1-Boc-7-benzyloxyindole precursor. This is a common and effective strategy.

N1-Boc bond: This disconnection suggests the protection of the indole (B1671886) nitrogen with a tert-butoxycarbonyl (Boc) group. total-synthesis.com This is typically done to modulate the reactivity of the indole ring and to prevent unwanted side reactions. total-synthesis.comresearchgate.net

O7-Benzyl bond: This disconnection leads back to a 7-hydroxyindole (B18039) derivative, which can be benzylated to introduce the benzyloxy group.

A logical synthetic sequence would therefore involve:

Protection of the hydroxyl group of a 7-hydroxyindole.

Protection of the indole nitrogen with a Boc group.

Regioselective bromination at the C3 position.

This approach simplifies the synthesis by addressing each functional group manipulation in a stepwise and controlled manner.

Multistep Synthesis Pathways and Optimizations

The synthesis of this compound is a multistep process that requires careful optimization of each reaction to ensure high yields and purity. syrris.jp A common pathway begins with the protection of 7-hydroxyindole, followed by Boc protection and finally, bromination.

Regioselective Bromination of the Indole Core at C3

The C3 position of the indole ring is the most nucleophilic and is therefore the most susceptible to electrophilic attack. This inherent reactivity is exploited for the regioselective introduction of a bromine atom.

Direct Bromination Approaches

Direct bromination of the N-protected 7-benzyloxyindole (B21248) can be achieved using elemental bromine. However, this method can lead to over-bromination and the formation of undesired byproducts. Careful control of stoichiometry and reaction conditions is crucial for success.

N-Bromosuccinimide (NBS) Mediated Bromination

A milder and more selective method for the C3-bromination of indoles is the use of N-Bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.org NBS serves as a source of electrophilic bromine and is particularly effective for the bromination of electron-rich aromatic systems like indoles. masterorganicchemistry.com The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at low temperatures to minimize side reactions. The use of NBS often leads to higher yields and cleaner reaction profiles compared to direct bromination with Br2. masterorganicchemistry.com

Introduction and Manipulation of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comwikipedia.orgnih.gov

Advanced Analytical Methodologies for Synthetic Product Elucidation and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

The elucidation of the molecular structure of this compound relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC), are indispensable for the complete structural assignment of this compound. ¹H NMR provides information on the number of different types of protons and their immediate chemical environment, while ¹³C NMR reveals the number and types of carbon atoms. The chemical shifts, coupling constants, and integration values from these spectra allow for the precise mapping of the molecule's framework.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the exact molecular formula of a compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the expected molecular formula of C₂₀H₂₀BrNO₃.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. In the spectrum of this compound, one would expect to observe characteristic stretching frequencies for the C=O of the Boc-protecting group, C-O bonds of the benzyloxy and Boc groups, C-N bonds of the indole ring, and aromatic C-H bonds.

| Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Resonances for the tert-butyl protons of the Boc group, the benzylic protons, aromatic protons of the benzyloxy group and the indole core. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, carbons of the indole ring system, and the benzyloxy group. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₂₀H₂₀BrNO₃. |

| IR (cm⁻¹) | Characteristic absorption bands for C=O (carbonyl), C-O (ether and ester), C-N, and aromatic C-H stretching and bending vibrations. |

Chromatographic Separations for Isolation and Purity

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, byproducts, or other impurities. Chromatographic techniques are the primary methods used for both the isolation and the assessment of the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a sample of the synthesized this compound would be injected into an HPLC system equipped with a suitable stationary phase (e.g., a C18 column) and a mobile phase optimized for the separation. The retention time of the main peak corresponding to the target compound can be used for identification, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Column Chromatography: On a preparative scale, column chromatography is the workhorse for the purification of organic compounds. The crude synthetic mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify those containing the pure this compound.

| Chromatographic Methods for this compound | |

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of product purity. |

| Column Chromatography | Preparative-scale purification to isolate the product from the reaction mixture. |

Chemical Reactivity and Transformations of 1 Boc 7 Benzyloxy 3 Bromoindole

Reactivity of the C3-Bromo Indole (B1671886) Moiety

The presence of a bromine atom at the C3 position of the indole ring, coupled with the N-Boc protecting group, makes 1-Boc-7-benzyloxy-3-bromoindole a valuable substrate for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) group at the nitrogen atom serves to modulate the electron density of the indole ring and prevent unwanted side reactions at the nitrogen. The benzyloxy group at the C7 position, while primarily a protecting group for the hydroxyl functionality, can also influence the reactivity of the indole core through electronic effects. The C3-bromo substituent is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions at C3

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the C3-bromo position of this compound is well-suited for such transformations. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.govrsc.org In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl substituents at the C3 position.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that stabilize the palladium complex and facilitate the catalytic cycle.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | ~90 |

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions on similar substrates. Specific yields can vary based on precise reaction conditions.

Beyond the Suzuki-Miyaura coupling, the C3-bromo moiety of this compound can participate in other significant palladium-catalyzed cross-coupling reactions.

The Stille reaction involves the coupling with organotin compounds (organostannanes). wiley.com While effective, the toxicity of the tin reagents has led to a decline in its use in some applications. libretexts.org

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. mdpi.comthieme-connect.de This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. mdpi.com It allows for the introduction of alkynyl groups at the C3 position, which are valuable handles for further transformations.

The Heck reaction facilitates the coupling of the bromoindole with alkenes to form substituted alkenes. wiley.comresearchgate.net This reaction is instrumental in creating C-C bonds and introducing vinyl groups.

Table 2: Overview of Stille, Sonogashira, and Heck Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Key Bond Formed |

|---|---|---|---|

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkynyl) |

Note: This table provides a general overview. Specific conditions can be optimized for this compound.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a cornerstone for the synthesis of arylamines. nih.gov This reaction can be applied to this compound to introduce a variety of nitrogen-containing functional groups at the C3 position. These include primary and secondary amines, amides, and other nitrogen heterocycles. nih.govbeilstein-journals.org The reaction conditions, particularly the choice of ligand and base, are critical for successful coupling. beilstein-journals.org

Table 3: Examples of C-N Cross-Coupling Reactions

| Entry | Nitrogen Nucleophile | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene |

Note: This table illustrates potential applications of C-N cross-coupling reactions based on established methodologies.

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are prevalent, the C3-bromo position can also undergo nucleophilic substitution, although this is less common for aryl halides unless activated by strong electron-withdrawing groups. In some indole systems, particularly those with an electron-deficient ring, direct nucleophilic substitution at C3 can be achieved. For this compound, such reactions would likely require harsh conditions or specific types of nucleophiles. The presence of the electron-withdrawing Boc group on the nitrogen can somewhat facilitate such reactions. researchgate.netnii.ac.jp

Organometallic Reagent Chemistry (e.g., Lithiation, Grignard Reactions)

The bromine atom at the C3 position can be exchanged with a metal, such as lithium or magnesium, to form a potent organometallic nucleophile. This transformation opens up a different avenue of reactivity, allowing the indole to act as the nucleophilic partner in subsequent reactions.

Lithiation can be achieved through lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The resulting 3-lithioindole species is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Grignard reactions involve the formation of an organomagnesium halide (Grignard reagent) by reacting the bromoindole with magnesium metal. youtube.com The resulting 3-indolylmagnesium bromide is a strong nucleophile, though generally less reactive than the corresponding organolithium compound, and can be used in similar reactions with electrophiles. youtube.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-butoxycarbonyl (Boc) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 2-Thiopheneboronic acid |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) |

| SPhos |

| Organostannane |

| Terminal Alkyne |

| Alkene |

| Triphenylphosphine (PPh₃) |

| Tri(o-tolyl)phosphine (P(o-tol)₃) |

| Copper(I) iodide (CuI) |

| Morpholine |

| Aniline |

| Benzamide |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| n-Butyllithium |

Transformations Involving the C7-Benzyloxy Group

The benzyloxy group at the C7 position of the indole ring serves as a crucial protecting group for the hydroxyl functionality, enabling a wide range of chemical transformations on other parts of the molecule. Its selective removal and the subsequent reactivity of the exposed hydroxyl group are of significant interest in the synthesis of complex indole derivatives.

Selective Deprotection and Functional Group Interconversions

The cleavage of the C7-O-benzyl bond is a key step in many synthetic routes. Standard methods for the deprotection of benzyl (B1604629) ethers can be employed, with palladium-catalyzed hydrogenation being a common and efficient approach. organic-chemistry.org This reaction proceeds under mild conditions, typically using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, to yield the corresponding 7-hydroxyindole (B18039) and toluene. organic-chemistry.org For substrates containing other reducible functional groups, catalytic transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.org

Acid-catalyzed cleavage is another possibility, although its application is limited to substrates that can withstand strongly acidic conditions. organic-chemistry.org Oxidative methods, such as treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can also be used for the debenzylation, particularly for p-methoxybenzyl ethers. organic-chemistry.org

Reactivity of the C7-Hydroxyl Functionality post-Deprotection

Once deprotected, the C7-hydroxyl group opens up a new set of possibilities for functionalization. This hydroxylated indole can undergo various reactions, including etherification, esterification, and conversion to other functional groups. For instance, the hydroxyl group can be alkylated to introduce new ether linkages or acylated to form esters.

Furthermore, recent advancements have enabled the direct C–H hydroxylation of indoles at the C7 and C4 positions through boron-mediated strategies, offering a transition-metal-free pathway to these valuable intermediates under mild conditions. nih.gov The resulting C7-hydroxyindoles are versatile building blocks for the synthesis of a diverse range of substituted indole derivatives. nih.gov

Chemical Modifications of the N-Boc Group

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various conditions. tandfonline.com Its selective removal and the subsequent functionalization of the indole nitrogen are critical steps in the synthesis of many biologically active compounds.

Selective Deprotection Methods and Conditions

A variety of methods have been developed for the deprotection of the N-Boc group in indoles. tandfonline.comresearchgate.net While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, milder and more selective methods are often preferred, especially for complex molecules with acid-sensitive functionalities. tandfonline.comrsc.org

Recent research has focused on developing alternative deprotection strategies. For instance, a catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) has been shown to efficiently cleave the N-Boc group at room temperature. tandfonline.comresearchgate.net Another mild method involves the use of oxalyl chloride in methanol, which proceeds at room temperature and is tolerant of various functional groups. rsc.orgrsc.org Thermal deprotection in the absence of an acid catalyst, particularly in continuous flow systems, has also emerged as a viable option. acs.org

Table 1: Selected Methods for N-Boc Deprotection of Indoles

| Reagent/Condition | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaOMe (catalytic) | Dry MeOH | Room Temp. | 85-98 | tandfonline.com |

| Oxalyl Chloride | Methanol | Room Temp. | up to 90 | rsc.orgrsc.org |

| Thermal (Flow) | Methanol/TFE | 180-230 °C | High | acs.org |

| Montmorillonite K10 | - | - | - | researchgate.net |

| Silica (B1680970) Gel | - | - | - | researchgate.net |

Post-Deprotection N-Functionalization (e.g., Alkylation, Acylation)

Following the removal of the N-Boc group, the indole nitrogen becomes available for further functionalization. N-alkylation and N-acylation are two of the most common transformations.

N-Alkylation: The direct N-alkylation of indoles can be achieved using various alkylating agents in the presence of a base. researchgate.net For instance, treatment with an alkyl halide in the presence of a base like potassium hydroxide (B78521) (KOH) can lead to the desired N-alkylated product. researchgate.net Enantioselective N-alkylation methods have also been developed, utilizing chiral catalysts to introduce stereocenters adjacent to the indole nitrogen. mdpi.comnih.govnih.gov

N-Acylation: The N-acylation of indoles introduces an acyl group onto the indole nitrogen, a common structural motif in many pharmaceuticals. nih.gov This can be accomplished using acylating agents like acyl chlorides or carboxylic acids activated with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.org More recently, milder methods using thioesters as the acyl source or oxidative carbene catalysis with aldehydes have been reported, offering high chemoselectivity and functional group tolerance. nih.govrsc.org

Regioselective Reactions on the Indole Ring System

The term regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. wikipedia.org In the context of this compound, the bromine atom at the C3 position and the various C-H bonds on the indole ring offer multiple sites for regioselective transformations.

The inherent reactivity of the indole ring often favors electrophilic substitution at the C3 position. researchgate.net However, the presence of the bromine atom at C3 in the title compound directs further reactions to other positions. The C3-bromo substituent can be utilized in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, directed metalation and C-H activation strategies have been developed to achieve regioselective functionalization at other positions of the indole ring, including the challenging C4, C5, C6, and C7 positions. nih.govacs.orgrsc.org For instance, directing groups can be installed on the indole nitrogen to guide metal catalysts to a specific C-H bond, enabling site-selective arylation, olefination, acylation, and other transformations. nih.govacs.org The development of these regioselective methods has significantly expanded the toolbox for the synthesis of complex and diversely substituted indole derivatives. beilstein-journals.orgacs.org

Influence of Substituents on Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is dictated by the electronic properties and positions of the substituents on the indole core. In the case of this compound, three key substituents modulate its reactivity.

The tert-butoxycarbonyl (Boc) group at the N-1 position is an electron-withdrawing group. N-protection is a common strategy in indole chemistry to prevent undesired side reactions and to modulate the reactivity of the indole ring. nsf.gov The Boc group, through its carbonyl functionality, reduces the electron density of the pyrrole (B145914) ring, thereby deactivating it towards electrophilic attack compared to an unprotected indole.

The benzyloxy group at the C-7 position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs. This group increases the electron density of the benzene (B151609) portion of the indole ring, making it more susceptible to electrophilic attack. In general, alkoxy groups are ortho- and para-directing. In the context of the 7-substituted indole, this would activate the C-6 and C-4 positions.

The bromo group at the C-3 position is a deactivating group due to its inductive electron-withdrawing effect, although it possesses lone pairs that can participate in resonance. The C-3 position is the most nucleophilic and typically the primary site of electrophilic attack in indoles. semanticscholar.org With this position blocked by a bromine atom, electrophilic substitution is forced to occur at other positions of the indole nucleus.

The interplay of these electronic effects determines the likely sites of electrophilic substitution. The deactivating effect of the N-Boc group on the pyrrole ring, combined with the blocked C-3 position, suggests that electrophilic attack will likely be directed to the benzene ring. The activating, ortho-para directing benzyloxy group at C-7 would therefore favor substitution at the C-6 position. While C-4 is also electronically activated, it is subject to greater steric hindrance from the adjacent benzyloxy group and the peri-position to the indole nitrogen. Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C-6 position.

| Position | Electronic Effect of Substituents | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-2 | Deactivated by N-Boc | Less hindered than C-4 and C-6 | Low |

| C-4 | Activated by C-7 benzyloxy (para) | High (peri-interaction) | Moderate |

| C-5 | Less activated by C-7 benzyloxy | Low | Low |

| C-6 | Activated by C-7 benzyloxy (ortho) | Moderate | High (most likely) |

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of complex molecules. This approach utilizes a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.

In the context of this compound, the N-Boc group can function as a directing group. Directed ortho-lithiation is a well-established strategy where the carbonyl oxygen of the Boc group coordinates to an organolithium reagent, directing deprotonation at the adjacent C-2 position. uwindsor.ca Subsequent reaction with an electrophile would introduce a substituent at the C-2 position. This strategy offers a pathway to C-2 functionalized indoles, which are otherwise challenging to access directly.

Alternatively, the N-Boc group can direct metallation to the C-7 position in indolines. orgsyn.org While the subject molecule is an indole, this highlights the potential for directing C-H functionalization to the benzene ring. Transition metal-catalyzed reactions, particularly with palladium, have shown that directing groups on the indole nitrogen can control the site of C-H activation. For instance, a phosphinoyl directing group has been successfully employed for the C-7 arylation of indoles. nih.gov While the Boc group is a weaker directing group in this context, under specific catalytic conditions, it could potentially facilitate C-H functionalization at the C-7 position, although this would require displacement of the benzyloxy group, which is unlikely. A more plausible scenario is the direction of functionalization to the C-2 position.

The presence of the bromo group at C-3 also opens up possibilities for cross-coupling reactions, a complementary strategy to C-H activation. However, focusing on C-H functionalization, the electronic and steric environment around each C-H bond is critical.

Directed C-2 Functionalization: The most probable directed C-H functionalization strategy for this compound involves the use of the N-Boc group to direct metallation to the C-2 position. This would typically involve treatment with a strong base like tert-butyllithium, followed by quenching with an electrophile.

Directed C-6 Functionalization: While less common for an N-Boc group, it is conceivable that under certain transition-metal-catalyzed conditions, a chelation-assisted C-H activation at the C-6 position could be achieved, facilitated by the C-7 benzyloxy group. The oxygen atom of the benzyloxy group could coordinate to the metal center, forming a stable six-membered metallacycle intermediate that directs functionalization to the C-6 position.

| Strategy | Directing Group | Target Position | Typical Reagents | Plausibility |

|---|---|---|---|---|

| Directed Lithiation | N-Boc | C-2 | n-BuLi or t-BuLi, then an electrophile | High |

| Transition-Metal Catalyzed C-H Activation | N-Boc | C-2 | Pd, Rh, or Ir catalyst | Moderate |

| Chelation-Assisted C-H Activation | C-7 Benzyloxy | C-6 | Pd, Ru, or other transition metal catalyst | Low to Moderate |

The Synthetic Versatility of this compound

The strategically functionalized indole derivative, this compound, has emerged as a powerful and versatile intermediate in synthetic organic chemistry. Its unique arrangement of protecting groups and a reactive bromine atom provides a robust platform for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group at the N1-position modulates the reactivity of the indole core while allowing for easy deprotection. The benzyloxy group at the C7-position offers a stable protecting group for the phenol, which can be removed in later synthetic stages to reveal a crucial hydrogen-bond-donating group. Critically, the bromine atom at the C3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling and functionalization reactions. This article explores the applications of this compound as a key building block in modern synthetic strategies.

Applications of 1 Boc 7 Benzyloxy 3 Bromoindole As a Synthetic Intermediate

Intermediate in Medicinal Chemistry Lead Optimization (Focus on chemical transformations, not biological activity)

The structural features of this compound make it an exceptionally useful intermediate for lead optimization in medicinal chemistry. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protecting group for the indole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions. The benzyloxy group at the 7-position provides a stable ether linkage that can be retained throughout many synthetic steps or deprotected at a later stage if required. Crucially, the bromine atom at the 3-position is the primary site for chemical diversification, acting as a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling chemists to systematically explore the structure-activity relationships of a lead compound series.

The most common and powerful transformations involving this intermediate are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions provide access to a wide array of substituted indole derivatives, which are core structures in many biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. nih.gov In the context of this compound, this reaction is employed to introduce a diverse range of aryl, heteroaryl, or alkenyl substituents at the 3-position of the indole ring.

This transformation typically involves the reaction of the bromoindole with an organoboron compound in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

A notable application of this reaction is in the synthesis of complex pharmaceutical agents. For instance, a key step in the synthesis of a potent RIPK1 inhibitor involved the Suzuki coupling of this compound with a pyrazole-boronic acid derivative. This reaction successfully formed the pivotal carbon-carbon bond between the indole and pyrazole (B372694) rings, leading to the core structure of the target molecule.

Below is a table detailing the specific conditions for this transformation:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield |

| This compound | 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/Water | 85% |

| This interactive table summarizes the key reagents and outcomes of the Suzuki-Miyaura coupling reaction. |

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govresearchgate.net This reaction is instrumental for introducing alkynyl moieties into molecular scaffolds, which can serve as important pharmacophores or as handles for further chemical modifications, such as click chemistry or reduction to other functional groups.

For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. nih.govresearchgate.net The reaction can also be performed under copper-free conditions, which can be advantageous for substrates sensitive to copper salts. organic-chemistry.org

While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the surveyed literature, the general conditions for the coupling of 3-bromoindoles are well-established. These reactions provide a reliable route to 3-alkynylindoles, which are versatile intermediates in their own right.

The following table outlines typical conditions for a Sonogashira coupling involving a 3-bromoindole scaffold:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent |

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF or DMF |

| This interactive table presents a general protocol for the Sonogashira coupling reaction. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds. orgsyn.org This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine, and it is widely used in medicinal chemistry to introduce primary or secondary amines, anilines, or other nitrogen-containing heterocycles. orgsyn.org These nitrogenous groups are often key to establishing interactions with biological targets.

The application of the Buchwald-Hartwig amination to this compound allows for the direct installation of a wide variety of amino groups at the 3-position. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is particularly critical and often depends on the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. orgsyn.org

As with the Sonogashira coupling, specific literature examples for the Buchwald-Hartwig amination of this compound are scarce. However, the reaction is broadly applicable to 3-bromoindoles.

A generalized set of conditions for this transformation is provided in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent |

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane |

| This interactive table outlines typical conditions for the Buchwald-Hartwig amination reaction. |

Future Directions and Emerging Research Avenues in Functionalized Indole Chemistry

Development of More Efficient and Sustainable Synthetic Routes to Advanced Indoles

The synthesis of complex indole (B1671886) derivatives has traditionally relied on multi-step sequences that often employ harsh reagents and generate significant chemical waste. The future of indole synthesis is geared towards the development of more efficient and environmentally benign methodologies.

Key Developments and Future Prospects:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.netrsc.org This technology is increasingly being applied to classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, as well as to modern cross-coupling methodologies. The use of microwave chemistry aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Green Catalysts and Solvents: There is a significant push towards replacing hazardous and expensive metal catalysts with more sustainable alternatives. This includes the use of nanocatalysts, solid-supported catalysts, and metal-free catalytic systems. rsc.org Furthermore, the replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key area of research. rsc.orgacs.org The development of reactions that can be performed in water is particularly attractive from an environmental and economic perspective.

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly convergent and atom-economical. rsc.orgchim.it The development of novel MCRs for the de novo synthesis of highly functionalized indoles is a major area of interest. These reactions offer a rapid and efficient means of generating molecular diversity from simple and readily available starting materials.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of functionalized indoles is expected to grow, enabling the on-demand production of these important molecules with greater control over reaction parameters.

| Synthetic Strategy | Key Advantages | Representative Examples |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. | Fischer indole synthesis, Suzuki and Heck couplings. |

| Green Catalysts | Reduced environmental impact, catalyst recyclability, lower cost. | Nanoparticle catalysts, solid-supported acids, organocatalysts. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. | Ugi and Passerini reactions for indole derivatization. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Nitration and hydrogenation of indole derivatives. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The rich electronic nature of the indole nucleus allows for a diverse range of chemical transformations. Future research will continue to uncover novel reactivity patterns, enabling the synthesis of previously inaccessible indole derivatives.

Emerging Areas of Reactivity:

C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. chim.itrsc.org Significant progress has been made in the regioselective C-H functionalization of indoles at various positions (C2, C3, C4, C5, C6, and C7), which was previously a major challenge. The development of new catalysts and directing groups will further expand the scope of these reactions.

Cross-Dehydrogenative Coupling (CDC): CDC reactions involve the formation of a C-C or C-heteroatom bond through the coupling of two C-H bonds, typically with the aid of an oxidant. chim.it This powerful strategy allows for the direct coupling of indoles with a wide range of partners, providing a highly efficient route to complex molecules.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This technology has been successfully applied to a variety of transformations involving indoles, including alkylation, arylation, and trifluoromethylation reactions. The development of new photocatalysts and reaction protocols will continue to expand the synthetic utility of this approach.

Electrochemistry: Electrochemical synthesis offers a sustainable and controlled method for carrying out redox reactions without the need for chemical oxidants or reductants. The application of electrochemistry to indole synthesis and functionalization is a growing area of research with the potential to provide greener and more efficient synthetic routes.

Expansion of 1-Boc-7-Benzyloxy-3-bromoindole Utility in Diversified Chemical Syntheses

The strategic placement of the Boc protecting group on the nitrogen, the benzyloxy group at the 7-position, and the bromine atom at the 3-position of the indole core makes this compound a highly valuable building block for the synthesis of complex molecules.

Synthetic Applications and Future Potential:

Cross-Coupling Reactions: The bromine atom at the C3 position serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.com These reactions allow for the introduction of a diverse array of substituents at the C3 position, which is crucial for modulating the biological activity of many indole-containing compounds.

Synthesis of Fused Indole Systems: The functional groups present in this compound can be exploited to construct fused polycyclic systems. For instance, the C3-bromo substituent can participate in intramolecular cyclization reactions to form carbazole or carboline ring systems, which are common motifs in natural products and pharmaceuticals.

Medicinal Chemistry Scaffolds: The indole nucleus is a privileged scaffold in drug discovery. nih.govnih.govresearchgate.netopenmedicinalchemistryjournal.com The ability to selectively functionalize this compound at multiple positions makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The benzyloxy group can be deprotected to reveal a hydroxyl group, providing another point for diversification.

Materials Science Applications: Functionalized indoles are also of interest in materials science for their electronic and photophysical properties. The ability to tune these properties through systematic functionalization makes intermediates like this compound valuable for the development of new organic electronic materials.

| Reaction Type | Reagent/Catalyst | Introduced Functionality |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group |

| Heck Coupling | Alkene / Pd catalyst | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino group |

| Stille Coupling | Organostannane / Pd catalyst | Alkyl, alkenyl, or aryl group |

Bio-inspired Synthetic Strategies for Indole Derivatives

Nature provides a rich source of inspiration for the development of new synthetic methods. The biosynthesis of complex indole alkaloids often proceeds with remarkable efficiency and stereoselectivity. Emulating these biological pathways in the laboratory is a major goal of modern organic synthesis.

Biomimetic and Bio-inspired Approaches:

Enzymatic and Chemoenzymatic Synthesis: The use of enzymes, either as isolated catalysts or in whole-cell systems, offers a green and highly selective means of synthesizing and functionalizing indole derivatives. nih.gov Chemoenzymatic strategies, which combine enzymatic and traditional chemical steps, can provide efficient routes to complex molecules that are difficult to access by other means.

Biomimetic Cascade Reactions: Many natural product syntheses in nature involve elegant cascade reactions, where a single event triggers a series of transformations to rapidly build molecular complexity. The design and implementation of biomimetic cascade reactions in the laboratory is a powerful strategy for the efficient synthesis of complex indole alkaloids. rsc.orgacs.orgnih.gov

Inspired by Biosynthesis: A deep understanding of the biosynthetic pathways of indole alkaloids can provide valuable insights for the development of new synthetic strategies. nih.govrsc.orgacs.orgnih.govnih.gov For example, mimicking key bond formations or rearrangement steps from a known biosynthetic pathway can lead to novel and efficient synthetic routes.

Q & A

Basic: What are the key synthetic strategies for preparing 1-Boc-7-Benzyloxy-3-bromoindole?

Methodological Answer:

The synthesis typically involves sequential protection, functionalization, and halogenation of the indole core. A common route starts with 7-benzyloxyindole, where the Boc (tert-butoxycarbonyl) group is introduced at the 1-position via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or pyridine). Subsequent bromination at the 3-position employs electrophilic reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM). Critical parameters include temperature control (0–25°C) to minimize side reactions and monitoring via TLC or HPLC for intermediate purity .

Basic: How can the Boc and benzyloxy protecting groups be selectively removed or modified?

Methodological Answer:

- Boc Deprotection: Acidic conditions (e.g., TFA in DCM or HCl in dioxane) selectively remove the Boc group without affecting the benzyloxy moiety. Reaction progress is monitored by IR spectroscopy (loss of carbonyl stretch at ~1750 cm⁻¹) .

- Benzyloxy Removal: Catalytic hydrogenation (H₂/Pd-C) or Lewis acids (e.g., BCl₃) cleave the benzyl ether. Careful exclusion of moisture is critical for reproducibility .

Advanced: How do steric and electronic effects influence cross-coupling reactions at the 3-bromo position?

Methodological Answer:

The 3-bromo substituent is sterically accessible but electronically deactivated by the electron-withdrawing Boc group. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (2:1) at 80°C. Electron-rich ligands (e.g., SPhos) enhance reactivity. Kinetic studies show competing pathways: direct oxidative addition vs. ligand-assisted mechanisms. Monitoring via ¹H NMR and GC-MS helps distinguish intermediates .

Advanced: What analytical techniques resolve contradictions in regioselectivity data for electrophilic substitutions?

Methodological Answer:

Contradictory regioselectivity (e.g., bromination at C3 vs. C5) arises from solvent polarity and directing group interplay. Use a combination of:

- DFT Calculations: To predict charge distribution (e.g., Fukui indices).

- Isotopic Labeling: ¹³C-labeled intermediates track substitution pathways.

- X-ray Crystallography: Confirms regiochemistry of isolated products .

Basic: What safety protocols are essential when handling brominated indole derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to volatile brominated byproducts (e.g., HBr gas).

- Waste Disposal: Quench reactive bromine residues with Na₂S₂O₃ before aqueous disposal .

Advanced: How can microspectroscopic imaging techniques elucidate surface adsorption behavior of this compound?

Methodological Answer:

- AFM-IR: Maps molecular adsorption on silica surfaces with nanoscale resolution.

- ToF-SIMS: Identifies fragmentation patterns to confirm surface-bound vs. bulk species.

- Controlled Environment Studies: Vary humidity and temperature to simulate real-world conditions. Data interpretation requires normalization to substrate background signals .

Basic: What purification methods optimize yield and purity for intermediates?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc).

- Recrystallization: Ethanol/water mixtures for Boc-protected intermediates.

- HPLC: Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for final product purity ≥98% .

Advanced: How do competing reaction pathways impact scalability in multi-step syntheses?

Methodological Answer:

- Kinetic Profiling: Use in-situ FTIR or ReactIR to track intermediates.

- Design of Experiments (DoE): Vary stoichiometry, solvent, and catalyst loadings to identify rate-limiting steps.

- Scale-Up Challenges: Exothermic bromination steps require controlled addition rates (≤1 mL/min) and jacketed reactors .

Advanced: What strategies mitigate dehalogenation during catalytic reactions?

Methodological Answer:

- Ligand Screening: Bulky ligands (e.g., XPhos) suppress β-hydride elimination.

- Redox-Avoidant Conditions: Use Zn dust as a stoichiometric reductant instead of catalytic Pd.

- Solvent Optimization: DMF stabilizes Pd(0) intermediates, reducing undesired debromination .

Basic: How to validate synthetic success and functional group integrity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.